
1,3-Bis(diphenylphosphino)propane hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(diphenylphosphino)propane hydrate is an organophosphorus compound with the chemical formula C27H26P2·H2O. It is a white solid that is soluble in organic solvents and slightly air-sensitive. This compound is classified as a diphosphine ligand, commonly used in coordination chemistry and homogeneous catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(diphenylphosphino)propane hydrate can be synthesized through several methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves metal-halogen exchange followed by metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(diphenylphosphino)propane hydrate undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions with halides.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as nickel(II) chloride or palladium(II) chloride.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Major Products
Coordination Reactions: Complexes such as dichloro(1,3-bis(diphenylphosphino)propane)nickel.
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives
Aplicaciones Científicas De Investigación
1,3-Bis(diphenylphosphino)propane hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic reactions such as Kumada coupling, Suzuki-Miyaura coupling, and Heck reactions.
Biology: Employed in the synthesis of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Bis(diphenylphosphino)propane hydrate involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another diphosphine ligand with a shorter carbon chain.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer carbon chain.
Triphenylphosphine (PPh3): A monophosphine ligand commonly used in coordination chemistry.
Uniqueness
1,3-Bis(diphenylphosphino)propane hydrate is unique due to its specific bite angle and ability to form six-membered chelate rings with transition metals. This property makes it particularly effective in controlling regioselectivity and enhancing the stability of metal complexes in catalytic reactions .
Propiedades
Fórmula molecular |
C27H28OP2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3-diphenylphosphanylpropyl(diphenyl)phosphane;hydrate |
InChI |
InChI=1S/C27H26P2.H2O/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H2 |
Clave InChI |
DQKTTYZPPBEGPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



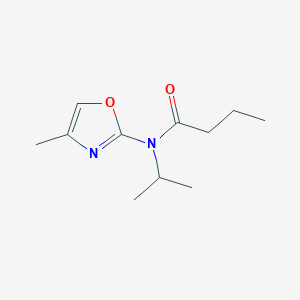

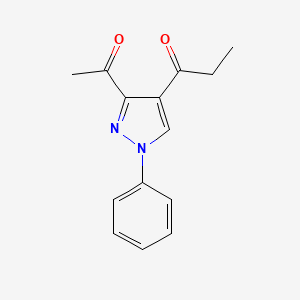


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
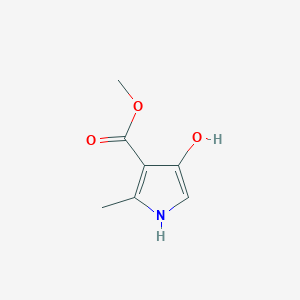
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
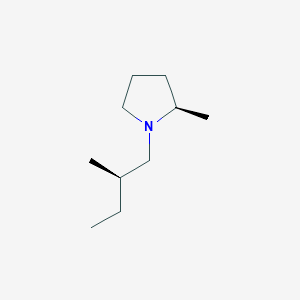
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)

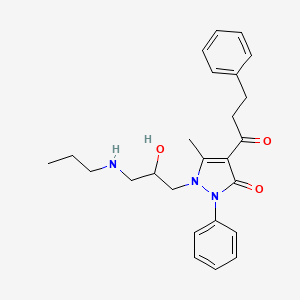
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
